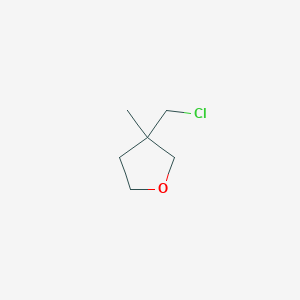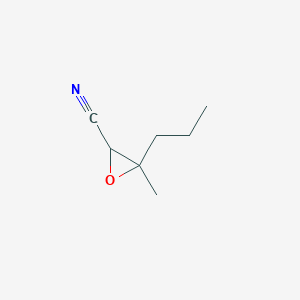
3-Methyl-3-propyloxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C7H11NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used primarily in research settings and has various applications in synthetic chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-propyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at room temperature to slightly elevated levels .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-propyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxiranes, amines, and carbonyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism by which 3-Methyl-3-propyloxirane-2-carbonitrile exerts its effects involves the reactivity of the epoxide ring and the nitrile group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The nitrile group can also participate in reactions, such as reductions and substitutions, further expanding the compound’s utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-propyloxirane: Similar in structure but lacks the nitrile group.
3-Methyl-3-buten-1-ol: Contains a similar carbon skeleton but with different functional groups.
2,3-Epoxyhexane: Another epoxide with a different substitution pattern
Uniqueness
3-Methyl-3-propyloxirane-2-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
58901-89-6 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-methyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-3-4-7(2)6(5-8)9-7/h6H,3-4H2,1-2H3 |
InChI Key |
WRHJTRMKXAMWMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
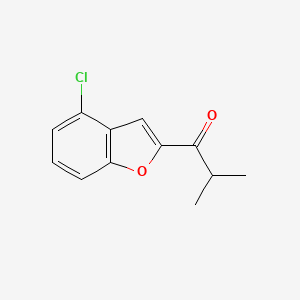


![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)

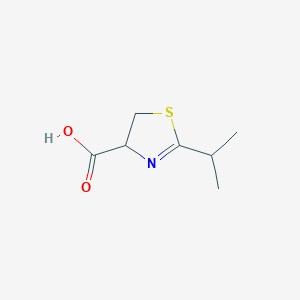
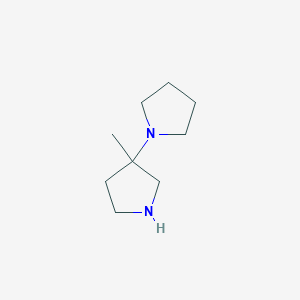
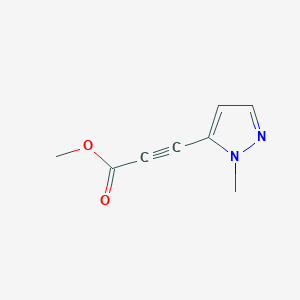
![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
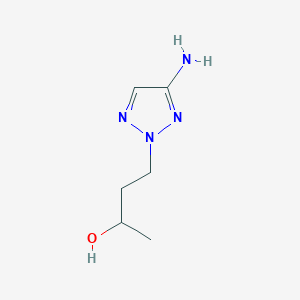
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
